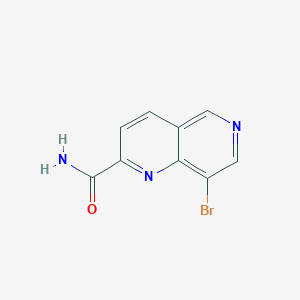

8-Bromo-1,6-naphthyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,6-naphthyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-6-4-12-3-5-1-2-7(9(11)14)13-8(5)6/h1-4H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTMIQCKGPDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=NC=C21)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470405 | |

| Record name | 8-bromo-1,6-naphthyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875514-62-8 | |

| Record name | 8-bromo-1,6-naphthyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 8-Bromo-1,6-naphthyridine-2-carboxamide

The following technical guide details the chemical architecture, synthesis, and medicinal applications of 8-Bromo-1,6-naphthyridine-2-carboxamide , a high-value pharmacophore used primarily in the development of kinase inhibitors and anti-viral agents.

A "Privileged Scaffold" for Kinase and Integrase Inhibition

Executive Summary

8-Bromo-1,6-naphthyridine-2-carboxamide (CAS: 875514-62-8) is a bicyclic heteroaromatic intermediate utilized in modern drug discovery. Belonging to the 1,6-naphthyridine class—often termed a "privileged scaffold"—it possesses inherent affinity for ATP-binding pockets in kinases (e.g., AXL , c-Met ) and metal-dependent active sites in viral enzymes (e.g., HIV-1 Integrase , CMV Endonuclease ).

Its value lies in its orthogonal reactivity :

-

C8-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic "tail" groups.

-

C2-Carboxamide: A hydrogen-bond donor/acceptor motif critical for anchoring the molecule in the protein active site (often interacting with the hinge region of kinases or Mg²⁺ ions in integrases).

Chemical Profile & Electronic Architecture

The 1,6-naphthyridine core is electron-deficient, making it distinct from quinoline or isoquinoline. The presence of two nitrogen atoms (N1, N6) lowers the LUMO energy, facilitating nucleophilic attacks and specific π-stacking interactions.

| Property | Data |

| IUPAC Name | 8-Bromo-1,6-naphthyridine-2-carboxamide |

| CAS Number | 875514-62-8 |

| Molecular Formula | C₉H₆BrN₃O |

| Molecular Weight | 252.07 g/mol |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

| Topological Polar Surface Area | ~70 Ų |

| Key Reactivity | C8 (Electrophilic, Pd-coupling), C2 (Amide hydrolysis/dehydration) |

Electronic Distribution & SAR Logic

The 1,6-naphthyridine ring system dictates the medicinal chemistry strategy:

-

Position 8 (Bromine): The "Exit Vector." Substituents here project into the solvent-exposed region or hydrophobic back-pockets of enzymes. This is the primary site for optimizing potency and pharmacokinetic (PK) properties.

-

Position 2 (Carboxamide): The "Anchor." This group typically forms a bidentate hydrogen bond network. In HIV integrase inhibitors, it mimics the diketo-acid pharmacophore, chelating the catalytic Mg²⁺ ions.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C8 and C2 positions.

Synthesis & Production

While the compound is commercially available, in-house synthesis is often required to access derivatives. The most robust route proceeds via the 8-bromo-1,6-naphthyridine-2-carboxylic acid intermediate.

Synthetic Workflow

-

Ring Construction: Friedlander-type condensation of 4-amino-3-pyridinecarbaldehyde with pyruvate derivatives.

-

Bromination: Electrophilic aromatic substitution or conversion of an N-oxide/hydroxyl group.

-

Amidation: Conversion of the C2-carboxylic acid to the carboxamide.

Figure 2: Linear synthetic pathway from pyridine precursors to the target carboxamide.

Experimental Protocols

The following protocols are designed for high reliability in a medicinal chemistry setting.

Protocol A: Amidation of 8-Bromo-1,6-naphthyridine-2-carboxylic acid

Objective: To convert the commercially available acid (CAS 197507-55-4) into the title carboxamide.

Reagents:

-

Starting Material: 8-Bromo-1,6-naphthyridine-2-carboxylic acid (1.0 eq)

-

Coupling Agent: HATU (1.2 eq) or TBTU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Amine Source: Ammonium Chloride (NH₄Cl) (2.0 eq) or 0.5M Ammonia in Dioxane.

-

Solvent: DMF (Dimethylformamide) (anhydrous).

Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

-

Amine Addition: Add solid NH₄Cl (2.0 mmol) in one portion. (Note: Finely ground NH₄Cl reacts faster).

-

Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (M+H 253/255) and appearance of the amide (M+H 252/254).

-

Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL), water (2 x 20 mL), and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (0–10% MeOH in DCM).

-

Self-Validation: The product should appear as a white to off-white solid. ¹H NMR should show two broad singlets for the NH₂ protons (δ 7.5–8.5 ppm).

-

Protocol B: Suzuki-Miyaura Coupling at C8

Objective: To functionalize the C8 position with an aryl group (e.g., 4-fluorophenyl), a common first step in library generation.

Reagents:

-

Scaffold: 8-Bromo-1,6-naphthyridine-2-carboxamide (1.0 eq)

-

Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed).

Procedure:

-

Setup: In a microwave vial, combine the scaffold (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

-

Solvent: Add 1,4-Dioxane (4 mL) and K₂CO₃ solution (0.75 mL).

-

Degas: Sparge with Argon for 5 minutes. Cap the vial.

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

-

Workup: Filter through a Celite pad, washing with MeOH/DCM. Concentrate the filtrate.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the carboxamide.

Medicinal Chemistry Applications

A. HIV-1 Integrase Inhibition

The 1,6-naphthyridine-carboxamide motif is a direct analogue of the diketo acid pharmacophore found in FDA-approved integrase inhibitors (e.g., Raltegravir).

-

Mechanism: The N1 nitrogen and the amide oxygen (or a proximal hydroxyl in 8-OH variants) chelate the two Mg²⁺ ions in the integrase active site.

-

Role of 8-Br: The 8-bromo group is replaced with bulky aromatics (e.g., 4-fluorobenzyl) to fill the hydrophobic pocket formed by the displacement of the viral DNA 3'-end.

B. Kinase Inhibition (AXL / c-Met)

In oncology, this scaffold acts as a Type I or Type II kinase inhibitor.

-

Binding: The carboxamide group interacts with the hinge region (Asp/Glu residues).

-

Selectivity: The 1,6-naphthyridine core provides a distinct shape complementary to the ATP pocket of AXL and c-Met, often showing selectivity over VEGFR2.

Figure 3: Mechanism of Action for HIV Integrase inhibition, showing the critical role of metal chelation.

References

-

Merck & Co. (L-870,810 Series): A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proc Natl Acad Sci U S A. 2004;101(31):11233-8. Link

-

Kinase SAR Studies: Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors. Eur J Med Chem. 2024;265:116090. Link

-

Synthesis of Naphthyridines: Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. Bioorg Med Chem. 2005;13(4):1341-55. Link

-

Commercial Precursor Data: 8-Bromo-1,6-naphthyridine-2-carboxylic acid (CAS 197507-55-4).[1][2][3] Sigma-Aldrich / ChemScene. Link

Sources

An In-depth Technical Guide to 8-Bromo-1,6-naphthyridine-2-carboxamide: Structure, Properties, and Therapeutic Potential

Abstract: The naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a detailed technical overview of a specific derivative, 8-Bromo-1,6-naphthyridine-2-carboxamide. We will explore its fundamental chemical and physical properties, present a validated protocol for its synthesis, and delve into its potential mechanism of action, particularly as a candidate for Poly (ADP-ribose) polymerase (PARP) inhibition. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this molecular class.

Introduction: The Significance of the Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in pharmaceutical development due to their versatile biological activities.[1][2][3] The specific arrangement of nitrogen atoms within the dual-ring system influences the molecule's electronic properties and three-dimensional shape, allowing it to interact with a wide array of biological targets. Derivatives of the 1,6-naphthyridine and 1,8-naphthyridine isomers have been investigated for anticancer, anti-inflammatory, antiviral, and antibacterial applications.[3][4][5][6][7]

The introduction of a carboxamide moiety, as seen in 8-Bromo-1,6-naphthyridine-2-carboxamide, is a strategic chemical modification. The carboxamide group can act as a key hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzyme active sites. This functional group is a cornerstone of many successful pharmaceuticals, including the class of PARP inhibitors, which have revolutionized the treatment of certain cancers.[8][9] This guide will focus specifically on the 8-bromo substituted 1,6-naphthyridine-2-carboxamide, a molecule poised for exploration in targeted therapy.

Physicochemical Properties and Structural Characterization

Precise characterization of a compound's physical and chemical properties is fundamental to its development. Below is a summary of the known data for 8-Bromo-1,6-naphthyridine-2-carboxamide and its immediate synthetic precursor, 8-Bromo-1,6-naphthyridine-2-carboxylic acid. The data for the precursor is provided for context, as it is a common starting material in its synthesis.

Table 1: Physicochemical Data

| Property | 8-Bromo-1,6-naphthyridine-2-carboxamide | 8-Bromo-1,6-naphthyridine-2-carboxylic acid (Precursor) |

| CAS Number | 875514-62-8[10] | 197507-55-4[11][12] |

| Molecular Formula | C₉H₆BrN₃O[10] | C₉H₅BrN₂O₂[11][12] |

| Molecular Weight | 252.07 g/mol [10] | 253.05 g/mol [11] |

| IUPAC Name | 8-bromo-1,6-naphthyridine-2-carboxamide | 8-bromo-1,6-naphthyridine-2-carboxylic acid[12] |

| Melting Point | Not available | 220 °C (decomposition)[11] |

| Boiling Point | Not available | 421.8 °C at 760 mmHg[11] |

| Density | Not available | 1.824 g/cm³[11] |

| Hydrogen Bond Acceptors | 4[10] | Not specified |

| Hydrogen Bond Donors | 1[10] | Not specified |

Synthesis Protocol: Amidation of the Carboxylic Acid Precursor

The most direct and reliable method for preparing 8-Bromo-1,6-naphthyridine-2-carboxamide is through the amidation of its corresponding carboxylic acid. This process involves activating the carboxylic acid to facilitate nucleophilic attack by an ammonia source.

Expertise & Rationale:

The chosen protocol is based on well-established amidation methodologies used for analogous heterocyclic systems.[4] We select 1,1'-Carbonyldiimidazole (CDI) as the coupling agent. CDI is highly effective as it reacts with the carboxylic acid to form a reactive acylimidazole intermediate, which readily undergoes aminolysis. The byproducts of this reaction are imidazole and carbon dioxide, which are easily removed, simplifying the purification process. Anhydrous dichloromethane (DCM) is used as the solvent due to its inert nature and ability to dissolve the reactants.

Experimental Protocol: Step-by-Step Methodology

Materials:

-

8-Bromo-1,6-naphthyridine-2-carboxylic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

Ammonia solution (0.5 M in 1,4-dioxane) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Activation: To a stirred suspension of 8-Bromo-1,6-naphthyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add CDI (1.2 eq) portion-wise at room temperature.

-

Intermediate Formation: Stir the mixture at room temperature for 2-3 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material and formation of the acylimidazole intermediate.

-

Amination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the ammonia solution (3.0 eq) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 8-Bromo-1,6-naphthyridine-2-carboxamide.

Synthesis Workflow Diagram

Caption: Synthetic route to the target carboxamide from its acid precursor.

Biological Activity and Potential Mechanism of Action

While direct experimental data on 8-Bromo-1,6-naphthyridine-2-carboxamide is emerging, the broader class of naphthyridine carboxamides has shown significant promise as inhibitors of key cellular enzymes.[5][7] A particularly compelling application is in the field of oncology as PARP inhibitors.

PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[8][13] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is deficient.[14]

These BRCA-deficient cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If these SSBs are not repaired, they can degrade into more lethal DSBs during DNA replication.[13] The therapeutic strategy of PARP inhibition exploits this dependency. By inhibiting PARP, SSBs accumulate and lead to the formation of DSBs that the HR-deficient cancer cells cannot repair, resulting in cell death. This concept, where a deficiency in two genes or pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[8][15]

The 8-Bromo-1,6-naphthyridine-2-carboxamide structure possesses features consistent with known PARP inhibitors. The carboxamide moiety can mimic the nicotinamide portion of the NAD+ cofactor, competing for the catalytic site of the PARP enzyme. The bicyclic naphthyridine core serves as a rigid scaffold to orient the key interacting groups within the active site.

Mechanism of Action Diagram: Synthetic Lethality

Caption: The principle of synthetic lethality in BRCA-deficient cancer cells.

Applications in Research and Drug Development

8-Bromo-1,6-naphthyridine-2-carboxamide represents a valuable tool for researchers in several domains:

-

Oncology: As a potential PARP inhibitor, it can be used in preclinical studies to investigate synthetic lethality in various cancer cell lines with DNA repair deficiencies.

-

Virology: Structurally related 8-hydroxy-1,6-naphthyridine-7-carboxamides are potent inhibitors of viral enzymes like HIV-1 integrase and HCMV endonuclease.[5][16] This suggests the core scaffold could be adapted to develop novel antiviral agents.

-

Inflammation: Naphthyridine derivatives have demonstrated anti-inflammatory properties, making this compound a candidate for screening in models of inflammatory diseases.[4]

For drug development professionals, this molecule serves as an excellent starting point for lead optimization. The bromine atom at the 8-position provides a convenient chemical handle for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).

References

-

Title: 8-bromo-[5][11]naphthyridine-2-carboxylic acid amide Source: ReagentDatabase.com URL: [Link]

-

Title: A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway Source: MDPI URL: [Link]

-

Title: A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase Source: PNAS URL: [Link]

-

Title: 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

-

Title: A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers Source: Frontiers in Oncology URL: [Link]

-

Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: MDPI URL: [Link]

-

Title: PARP* Inhibitors in BRCA-Associated Cancers Source: CancerNetwork URL: [Link]

-

Title: 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Source: PubMed URL: [Link]

-

Title: Role of PARP Inhibitors in BRCA-Related Malignancies Source: U.S. Pharmacist URL: [Link]

-

Title: PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway [mdpi.com]

- 5. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 10. 8-BROMO-[1,6]NAPHTHYRIDINE-2-CARBOXYLIC ACID AMIDE CAS 875514-62-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 8-Bromo-1,6-naphthyridine-2-carboxylic acid 95.00% | CAS: 197507-55-4 | AChemBlock [achemblock.com]

- 13. uspharmacist.com [uspharmacist.com]

- 14. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancernetwork.com [cancernetwork.com]

- 16. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Dossier: 8-Bromo-1,6-naphthyridine-2-carboxamide

Topic: 8-Bromo-1,6-naphthyridine-2-carboxamide (CAS 875514-62-8) Content Type: Technical Dossier & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Core Scaffold for Kinase Inhibitor Discovery

Executive Summary & Identity

8-Bromo-1,6-naphthyridine-2-carboxamide is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., PI3K, mTOR). Its structural utility lies in its bifunctionality: the 8-bromo substituent serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-carboxamide moiety provides a critical hydrogen-bonding motif often required for ATP-pocket binding in enzymes.

Chemical Identity

| Property | Detail |

| CAS Number | 875514-62-8 |

| IUPAC Name | 8-Bromo-1,6-naphthyridine-2-carboxamide |

| Molecular Formula | C₉H₆BrN₃O |

| Molecular Weight | 252.07 g/mol |

| SMILES | NC(=O)c1cc2cncc(Br)c2nc1 |

| InChI Key | ZGTMIQCKGPDMIT-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH |

Synthetic Architecture & Methodology

Expertise Note: While commercial supplies exist, batch-to-batch variability in palladium content (from precursor synthesis) can affect downstream couplings. In-house synthesis or rigorous QC is recommended for late-stage discovery.

Retrosynthetic Logic

The most robust synthetic route proceeds via the 8-bromo-1,6-naphthyridine-2-carboxylic acid (CAS 197507-55-4). Direct bromination of the naphthyridine core is often non-selective; therefore, the bromo-substituent is best installed early or preserved from a pyridine precursor.

Validated Synthesis Protocol (Acid to Amide)

This protocol describes the conversion of the carboxylic acid to the primary amide via an acyl chloride intermediate to avoid racemization or side reactions common with coupling reagents in electron-deficient systems.

Step-by-Step Methodology:

-

Activation :

-

Charge a flame-dried flask with 8-bromo-1,6-naphthyridine-2-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 V).

-

Add catalytic DMF (3-4 drops).

-

Add Oxalyl Chloride (1.5 eq) dropwise at 0°C under N₂ atmosphere.

-

Mechanistic Insight: The DMF catalyzes the formation of the Vilsmeier-Haack intermediate, accelerating the conversion to the acid chloride.

-

Stir at room temperature for 2 hours until gas evolution ceases.

-

-

Amidation :

-

Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride (Critical to prevent side reactions with ammonia).

-

Redissolve the residue in anhydrous THF or 1,4-Dioxane .

-

Cool to 0°C and bubble Anhydrous Ammonia gas (excess) through the solution for 30 minutes OR add 0.5M Ammonia in Dioxane (3.0 eq).

-

Observation: A precipitate (ammonium chloride + product) will form immediately.

-

-

Isolation :

-

Quench with water.[2]

-

Extract with EtOAc (3x). Note: The product may have low solubility in EtOAc; if so, filter the precipitate directly and wash with water to remove inorganic salts.

-

Recrystallize from Ethanol/DMF if purity is <95%.

-

Reaction Workflow Diagram

Caption: Stepwise conversion of the carboxylic acid precursor to the target carboxamide via acid chloride activation.

Functional Utility in Drug Design

The 8-bromo position is chemically distinct from the 2-position, allowing for orthogonal functionalization. This molecule is frequently cited in patent literature (e.g., CN104812387A) as a scaffold for Suzuki-Miyaura Cross-Coupling .

Key Application: Suzuki Coupling

The electron-deficient nature of the 1,6-naphthyridine ring makes the C8-bromide highly reactive toward oxidative addition by Palladium(0).

Standard Protocol for C8-Arylation:

-

Reagents : CAS 875514-62-8 (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 eq).

-

Solvent : 1,4-Dioxane/Water (10:1).

-

Conditions : 80-100°C, 2-12 hours.

-

Outcome : Yields are typically high (>80%) due to the activated nature of the heteroaryl bromide.

Biological Relevance

The 1,6-naphthyridine-2-carboxamide motif mimics the adenine ring of ATP.

-

H-Bond Donor : The exocyclic NH₂ acts as a donor to the hinge region of kinases.

-

H-Bond Acceptor : The N1 nitrogen acts as an acceptor.

-

Vector : The C8-substituent directs groups into the hydrophobic pocket (gatekeeper region).

Structural Logic Diagram

Caption: Functional map of the molecule showing binding domains and synthetic vectors.

Analytical Characterization Data

Self-Validating Metrics: Ensure your synthesized batch meets these criteria.

| Technique | Expected Signal / Value | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~9.2 (s, 1H), 8.8 (d, 1H), 8.4 (d, 1H), 8.2 (s, 1H) | Characteristic aromatic protons of the naphthyridine core. |

| ¹H NMR (Amide) | δ ~8.0 and 7.6 (broad singlets) | Two distinct NH protons due to restricted rotation (typical of primary amides). |

| LC-MS (ESI+) | [M+H]⁺ = 252.0 / 254.0 | Distinct 1:1 isotopic pattern confirming the presence of one Bromine atom. |

| Melting Point | >250°C (Decomp) | High melting point indicates strong intermolecular H-bonding (crystal lattice stability). |

Safety & Handling (E-E-A-T)

-

Hazard Classification : Irritant (Skin/Eye/Respiratory).

-

Storage : Store at 2-8°C under inert gas (Argon/Nitrogen). The bromide is stable, but the amide can hydrolyze under prolonged exposure to moisture and heat.

-

Reactivity Profile : Avoid strong oxidizing agents. Incompatible with strong bases which may hydrolyze the amide to the carboxylate.

References

- Google Patents. (2015). CN104812387A - Substituted 1,6-naphthyridines and their use as kinase inhibitors.

-

PubChem . (n.d.). 8-Bromo-1,6-naphthyridine-2-carboxylic acid (Precursor Data). Retrieved from [Link]

Sources

physical and chemical properties of 8-Bromo-1,6-naphthyridine-2-carboxamide

An In-Depth Technical Guide to 8-Bromo-1,6-naphthyridine-2-carboxamide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the architecture of various biologically active compounds. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for specific and potent interactions with a range of biological targets. Derivatives of this core are integral to the development of therapeutics targeting enzymes crucial in oncology and virology, such as Poly(ADP-ribose) polymerase (PARP) and HIV-1 integrase.[1][2]

This technical guide focuses on a key derivative, 8-Bromo-1,6-naphthyridine-2-carboxamide . While not an end-drug itself, this molecule represents a critical, functionalized building block for the synthesis of compound libraries aimed at drug discovery. The presence of a bromine atom at the C8 position and a carboxamide group at the C2 position provides two distinct points for chemical modification, enabling extensive exploration of structure-activity relationships (SAR).

This document provides a comprehensive overview of the physicochemical properties, synthetic routes, chemical reactivity, and the strategic importance of 8-Bromo-1,6-naphthyridine-2-carboxamide for researchers, medicinal chemists, and drug development professionals.

Part 1: Core Molecular Profile & Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in reactions, its solubility, and its potential for forming intermolecular interactions.

Caption: Chemical structure of 8-Bromo-1,6-naphthyridine-2-carboxamide.

Physicochemical Data Summary

The table below consolidates the key identifiers and computed or experimentally determined properties of the title compound and its immediate synthetic precursor, 8-Bromo-1,6-naphthyridine-2-carboxylic acid. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 8-bromo-1,6-naphthyridine-2-carboxamide | - |

| Synonyms | 8-Bromo-[1][3]naphthyridine-2-carboxylic acid amide | [4] |

| CAS Number | 875514-62-8 | [4] |

| Molecular Formula | C₉H₆BrN₃O | [4] |

| Molecular Weight | 252.07 g/mol | [4] |

| Physical Form | Solid (Predicted) | |

| Melting Point | ~220 °C (decomposes) (for carboxylic acid precursor) | [5] |

| Boiling Point | 421.8 °C at 760 mmHg (Predicted, for carboxylic acid precursor) | [5] |

| Density | 1.824 g/cm³ (Predicted, for carboxylic acid precursor) | [5] |

| Hydrogen Bond Donors | 1 (Amide N-H) | [4] |

| Hydrogen Bond Acceptors | 4 (Ring Nitrogens, Carbonyl Oxygen) | [4] |

| InChIKey | ZGTMIQCKGPDMIT-UHFFFAOYSA-N | [4] |

| SMILES | c1cc(nc2c1cncc2Br)C(=O)N | [4] |

Solubility Profile

While exhaustive experimental solubility data is not publicly available, the molecular structure allows for expert inference. The compound possesses a large, aromatic, and relatively nonpolar naphthyridine core, but also features a polar carboxamide group capable of hydrogen bonding. This duality suggests:

-

Poor solubility in water and nonpolar aliphatic solvents (e.g., hexanes).

-

Good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and potentially soluble in chlorinated solvents like dichloromethane (DCM) with some heating.[6][7] This profile is typical for intermediates used in medicinal chemistry workflows.

Spectral Characteristics (Predicted)

Detailed spectral analysis is crucial for confirming the identity and purity of the compound after synthesis. Based on its structure, the following spectral features are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.5-9.0 ppm). Signals corresponding to the five protons on the naphthyridine ring system would appear as doublets and doublets of doublets, with coupling constants characteristic of aromatic systems. The two amide protons (-CONH₂) would likely appear as two broad singlets further downfield (δ 7.0-8.5 ppm), the exact shift being dependent on solvent and concentration.[8][9][10]

-

¹³C NMR: The carbon NMR would show nine distinct signals for the aromatic and carbonyl carbons. The carbonyl carbon of the amide would be the most downfield signal (typically δ 160-170 ppm). The carbon atom attached to the bromine (C8) would be shifted upfield relative to its non-brominated counterpart due to the heavy atom effect.[7]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+• due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 251 and 253.

Part 2: Synthesis and Chemical Reactivity

The utility of 8-Bromo-1,6-naphthyridine-2-carboxamide lies in its synthetic accessibility and the strategic placement of functional groups that can be selectively manipulated.

Proposed Synthetic Pathway: Amidation

The most direct and logical synthesis of the target compound is through the amidation of its corresponding carboxylic acid, 8-Bromo-1,6-naphthyridine-2-carboxylic acid (CAS 197507-55-4). This transformation is a cornerstone of medicinal chemistry, allowing for the formation of a stable amide bond.

Caption: Synthetic route from carboxylic acid to carboxamide.

Experimental Protocol: Amidation of 8-Bromo-1,6-naphthyridine-2-carboxylic acid

This protocol is a self-validating system designed for high-yield conversion and straightforward purification.

Objective: To synthesize 8-Bromo-1,6-naphthyridine-2-carboxamide from its carboxylic acid precursor.

Materials:

-

8-Bromo-1,6-naphthyridine-2-carboxylic acid (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

Ammonium Chloride (NH₄Cl) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-Bromo-1,6-naphthyridine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DMF is chosen for its ability to dissolve both the polar and nonpolar reactants and reagents.

-

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.

-

Causality: HATU is a highly efficient peptide coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the HCl that would be formed from NH₄Cl and to facilitate the activation step. An excess is used to drive the reaction to completion.

-

-

Nucleophilic Addition: Add Ammonium Chloride (1.5 eq) to the activated mixture. Continue stirring at room temperature for 4-12 hours.

-

Causality: DIPEA deprotonates the ammonium ion to generate ammonia in situ, which then acts as the nucleophile, attacking the activated carboxylic acid to form the tetrahedral intermediate, which collapses to the desired amide product.

-

-

Workup & Extraction: Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x). Combine the organic layers.

-

Causality: The aqueous workup quenches the reaction and removes the water-soluble DMF and excess reagents. Ethyl Acetate is a suitable solvent for extracting the moderately polar product.

-

-

Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water.

-

-

Final Product: Purify the resulting crude solid via column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes) or recrystallization to yield the final product, 8-Bromo-1,6-naphthyridine-2-carboxamide. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Chemical Reactivity and Strategic Utility

The true value of this molecule is unlocked through its reactivity.

-

The C8-Bromine Handle: The bromine atom is the primary site for diversification. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reacting with boronic acids or esters allows for the introduction of a vast array of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Enables the installation of primary or secondary amines, crucial for modulating physicochemical properties and interacting with biological targets.

-

Sonogashira Coupling: Permits the introduction of alkyne functionalities, which can serve as handles for further chemistry (e.g., click chemistry) or as structural elements themselves.

-

-

The C2-Carboxamide: This group is generally stable but serves a critical role as a pharmacophoric element. It is an excellent hydrogen bond donor and acceptor, often anchoring a molecule within a protein's active site. While it can be hydrolyzed under harsh conditions, its primary role in drug design is structural.[11]

Caption: Reactivity map for synthetic diversification.

Part 3: Significance in Medicinal Chemistry & Drug Development

8-Bromo-1,6-naphthyridine-2-carboxamide is not merely a chemical curiosity; it is a strategically designed scaffold for generating high-value therapeutic candidates.

Case Study: Application in PARP Inhibitor Design

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are enzymes that play a central role in the repair of single-strand DNA breaks.[1] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, inhibiting PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage causes selective cancer cell death.[12]

Many successful PARP inhibitors feature a heterocyclic core that mimics the nicotinamide moiety of the natural NAD+ substrate, binding in the enzyme's active site. The 1,6-naphthyridine core is a validated pharmacophore for this purpose.

Caption: Workflow for developing PARP inhibitors from the core scaffold.

By using 8-Bromo-1,6-naphthyridine-2-carboxamide as a starting material, medicinal chemists can rapidly synthesize a library of novel compounds. The C8 position can be decorated with various aryl or alkyl groups via Suzuki coupling to probe interactions within the PARP active site, while the C2-carboxamide provides a key hydrogen-bonding interaction, mimicking the amide of nicotinamide. This strategy allows for the fine-tuning of potency, selectivity (e.g., PARP1 vs. PARP2), and pharmacokinetic properties.[12][13]

Broader Therapeutic Potential

The utility of the naphthyridine scaffold extends beyond PARP inhibition. Various derivatives have shown significant promise in other therapeutic areas:

-

Antiviral Agents: 8-Hydroxy-1,6-naphthyridine-7-carboxamides have been identified as potent inhibitors of HIV-1 integrase, preventing the integration of the viral genome into the host cell's DNA.[2]

-

Anti-inflammatory Agents: Naphthyridine carboxamides have been shown to attenuate inflammatory responses by suppressing key signaling pathways like NF-κB.[6][14][15]

-

Kinase Inhibition: The 1,6-naphthyridine core has been explored as a scaffold for inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is critical for tumor growth.[16]

Conclusion and Future Outlook

8-Bromo-1,6-naphthyridine-2-carboxamide is a high-value, versatile intermediate for drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for strategic, site-selective modification make it an ideal starting point for the development of targeted therapeutics.

Future research will likely focus on leveraging this scaffold to design next-generation inhibitors with improved selectivity, particularly for specific PARP family members or kinase isoforms, to enhance efficacy and minimize off-target toxicities. The continued application of this building block in parallel synthesis and library generation will undoubtedly accelerate the discovery of novel clinical candidates for oncology, virology, and inflammatory diseases.

References

- Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. ResearchGate.

-

8-bromo-[1][3]naphthyridine-2-carboxylic acid amide. Reagent Database. Available at:

- Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications.

- 8-BROMO-1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook.

- Chemical structures of naphthyridine-based PARP1 selective inhibitors... ResearchGate.

- 8-Bromo-1,6-naphthyridine-2-carboxylic acid. Advanced ChemBlocks.

- A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PMC.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.

-

Synthesis of Novel Benzo[b][1][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at:

- 8-Bromo-1,6-naphthyridine-2-carboxylic acid | 197507-55-4. Sigma-Aldrich.

- Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. SpringerLink.

- CAS 17965-74-1: 1,6-Naphthyridine, 8-bromo-. CymitQuimica.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI.

- 8-Bromo-1,6-naphthyridine-2-carboxylic acid | 197507-55-4. Sigma-Aldrich.

- Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold. MedChemComm (RSC Publishing).

- A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. PMC.

- RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate.

- 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed.

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.

- PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum. ChemicalBook.

- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- Proton-responsive naphthyridinone-based RuII complexes and their reactivity with water and alcohols. Dalton Transactions (RSC Publishing).

- A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. MDPI.

- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Europe PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Bromo-1,6-naphthyridine-2-carboxylic acid 95.00% | CAS: 197507-55-4 | AChemBlock [achemblock.com]

- 4. 8-BROMO-[1,6]NAPHTHYRIDINE-2-CARBOXYLIC ACID AMIDE CAS 875514-62-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. japsonline.com [japsonline.com]

An In-Depth Technical Guide to 8-Bromo-1,6-naphthyridine-2-carboxamide: A Promising Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This technical guide focuses on a specific, promising derivative: 8-Bromo-1,6-naphthyridine-2-carboxamide. We will delve into its synthesis, explore its potential as a targeted therapeutic agent, particularly as a PARP (Poly (ADP-ribose) polymerase) inhibitor, and provide detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist in various isomeric forms. The 1,6-naphthyridine core, in particular, has garnered significant attention due to its presence in numerous biologically active molecules.[1] The arrangement of nitrogen atoms in this scaffold allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological targets. The carboxamide moiety at the 2-position is a common feature in many bioactive naphthyridine derivatives, often playing a crucial role in target engagement through hydrogen bonding and other non-covalent interactions.[3] The introduction of a bromine atom at the 8-position can further modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic index.

Synthetic Pathways and Methodologies

The synthesis of 8-Bromo-1,6-naphthyridine-2-carboxamide originates from its carboxylic acid precursor, 8-Bromo-1,6-naphthyridine-2-carboxylic acid. While a specific, detailed protocol for this exact molecule is not extensively published, a plausible and efficient synthetic route can be constructed based on established methodologies for related naphthyridine derivatives.

Synthesis of the Key Intermediate: 8-Bromo-1,6-naphthyridine-2-carboxylic acid

The synthesis of the carboxylic acid intermediate is the critical first step. Based on the literature for similar scaffolds, a multi-step synthesis starting from commercially available materials is proposed. A common strategy involves the construction of the naphthyridine ring system via condensation reactions, such as the Friedländer annulation.

Amidation to Yield 8-Bromo-1,6-naphthyridine-2-carboxamide

The final step in the synthesis is the amidation of the carboxylic acid. This is a standard transformation in organic chemistry, and several reliable methods can be employed.

Experimental Protocol: Amidation of 8-Bromo-1,6-naphthyridine-2-carboxylic acid

This protocol is based on general and widely used amidation procedures.[4][5]

Materials:

-

8-Bromo-1,6-naphthyridine-2-carboxylic acid

-

Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-Bromo-1,6-naphthyridine-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent.

-

Activation: Add the coupling agent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. The formation of an active ester or similar intermediate is the key to efficient coupling.

-

Amine Addition: Introduce the ammonia source. If using ammonium chloride, add it directly to the mixture. If using aqueous ammonia, ensure the reaction conditions are compatible.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates and the coupling agent used.

-

Work-up: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 8-Bromo-1,6-naphthyridine-2-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Therapeutic Potential

The 1,6-naphthyridine scaffold is a versatile pharmacophore with a broad range of reported biological activities. The specific derivative, 8-Bromo-1,6-naphthyridine-2-carboxamide, is of particular interest for its potential as an anticancer agent, likely through the inhibition of PARP enzymes.

Anticancer Activity and the Role of PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP-mediated repair for survival.[6] The inhibition of PARP in these "BRCA-deficient" tumors leads to a synthetic lethal phenotype, where the accumulation of DNA damage results in selective cancer cell death.[6]

Several naphthyridine-based compounds have been identified as potent PARP inhibitors.[7] The mechanism of action often involves not only the inhibition of the enzyme's catalytic activity but also the "trapping" of PARP on DNA, which is a highly cytotoxic event.[8]

While direct experimental data for 8-Bromo-1,6-naphthyridine-2-carboxamide's PARP1 inhibitory activity is emerging, the structural similarity to known PARP inhibitors suggests it is a promising candidate for this mode of action.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: PARP Inhibition in BRCA-deficient Cancer.

Quantitative Analysis of Biological Activity

The following table summarizes the reported cytotoxic activities of various naphthyridine derivatives against different human cancer cell lines. While data for the specific 8-bromo-2-carboxamide derivative is limited in the public domain, the data for related compounds highlight the potential of this chemical class.

| Compound ID | Naphthyridine Core | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | 1,8-Naphthyridine | Halogenated carboxamide | MIAPaCa (Pancreatic) | 0.41 | [9] |

| Derivative B | 1,8-Naphthyridine | C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [9] |

| Derivative C | 1,8-Naphthyridine-3-carboxamide | Varied | HBL-100 (Breast) | 1.37 | [3][10] |

| Derivative D | 1,8-Naphthyridine-3-carboxamide | Varied | SW-620 (Colon) | 3.0 | [3][10] |

| Related Naphthyridine 14 | Naphthyridine | C-2 naphthyl ring | HeLa (Cervical) | 2.6 | [1] |

| Related Naphthyridine 15 | Naphthyridine | C-2 naphthyl ring, C-6 methyl | HeLa (Cervical) | 2.3 | [1] |

| Related Naphthyridine 16 | Naphthyridine | C-2 naphthyl ring | HeLa (Cervical) | 0.71 | [1] |

| Related Naphthyridine 16 | Naphthyridine | C-2 naphthyl ring | HL-60 (Leukemia) | 0.1 | [1] |

Experimental Workflows for Biological Evaluation

To thoroughly characterize the biological activity of 8-Bromo-1,6-naphthyridine-2-carboxamide, a series of in vitro and in vivo assays are recommended.

In Vitro Evaluation

Workflow: In Vitro Anticancer and PARP Inhibition Assays

Caption: Workflow for in vitro evaluation.

Detailed Protocols:

-

PARP1 Enzyme Activity Assay (Fluorometric): This assay measures the catalytic activity of PARP1 by detecting the consumption of its substrate, NAD+. A typical protocol involves incubating recombinant PARP1 enzyme with the test compound, NAD+, and a DNA-coated plate that activates the enzyme. The amount of remaining NAD+ is then quantified using a fluorometric detection reagent.[11]

-

PARP Trapping Assay: This assay quantifies the ability of a compound to trap PARP1 on a DNA duplex. It often utilizes fluorescence polarization, where a fluorescently labeled DNA oligonucleotide is used. When PARP1 binds to the DNA in the presence of a trapping inhibitor, the complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.[1]

In Vivo Evaluation

Workflow: In Vivo Xenograft Model

For promising candidates from in vitro studies, evaluation in an animal model is the next critical step. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used.

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., a BRCA-mutant ovarian or breast cancer cell line).[12][13]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[12]

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, 8-Bromo-1,6-naphthyridine-2-carboxamide at different doses, and a positive control like Olaparib). The compound is administered via a suitable route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.[12][13]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis (e.g., Western blot for pharmacodynamic markers).

Conclusion and Future Directions

8-Bromo-1,6-naphthyridine-2-carboxamide represents a molecule of significant interest within the broader class of naphthyridine-based therapeutics. Its structural features suggest a strong potential for PARP inhibition, a clinically validated strategy for the treatment of certain cancers. The synthetic routes are plausible with established chemical methodologies, and a clear path for comprehensive biological evaluation exists.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its PARP1 inhibitory and trapping activities. Head-to-head comparisons with known PARP inhibitors in relevant cancer models will be crucial to ascertain its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, by modifying the substituents on the naphthyridine ring and the carboxamide moiety, could lead to the discovery of even more potent and selective next-generation PARP inhibitors. The intellectual property landscape for specific derivatives like this one may also present opportunities for new patent filings.[13][14]

References

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC. [Link]

-

Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2015). AACR Journals. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI. [Link]

-

Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models. (n.d.). JCI. [Link]

-

A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022). Frontiers. [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2009). ResearchGate. [Link]

-

A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). PMC. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). PubMed. [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). PubMed. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC. [Link]

-

8-bromo-[1][15]naphthyridine-2-carboxylic acid amide. (n.d.). Reagent Database. [Link]

-

8-bromo-1,6-naphthyridine-2-carboxylic acid. (n.d.). PubChemLite. [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). PMC. [Link]

-

Chemical structures of naphthyridine-based PARP1 selective inhibitors... (n.d.). ResearchGate. [Link]

-

Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][15]naphthyridin-(5H)ones. (2005). PubMed. [Link]

-

PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. [Link]

-

Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. (2022). RSC Publishing. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. [Link]

-

(PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021). ResearchGate. [Link]

- US12023328B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea. (2004).

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2025). ResearchGate. [Link]

-

8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). PubMed. [Link]

-

Direct Amide Formation Between Carboxylic Acids and Amines. (n.d.). Durham E-Theses. [Link]

-

Novel carboxamide pyridine compounds which have useful pharmaceutical utility - Patent US-5084466-A. (n.d.). PubChem. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iajpr.com [iajpr.com]

- 6. 8-Bromo-1,6-naphthyridine-2-carboxylic acid 95.00% | CAS: 197507-55-4 | AChemBlock [achemblock.com]

- 7. 8-BROMO-[1,6]NAPHTHYRIDINE-2-CARBOXYLIC ACID AMIDE CAS 875514-62-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. nmsgroup.it [nmsgroup.it]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. chemscene.com [chemscene.com]

- 12. JCI - Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models [jci.org]

- 13. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 14. US12023328B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Google Patents [patents.google.com]

- 15. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Safety, Handling, and Stability of 8-Bromo-1,6-naphthyridine-2-carboxamide

Executive Summary & Substance Identity

8-Bromo-1,6-naphthyridine-2-carboxamide is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive kinase inhibitors and pharmaceutical intermediates. Its dual-functionality—possessing an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura) and a carboxamide group for hydrogen bonding interactions—makes it a high-value, high-reactivity scaffold.

However, this reactivity necessitates strict handling protocols to prevent degradation (hydrolysis, photolysis) and ensure operator safety. This guide moves beyond standard SDS data to provide a field-validated operational framework.

Physicochemical Profile[1][2]

| Property | Specification | Operational Implication |

| CAS Number | 875514-62-8 | Unique identifier for inventory tracking. |

| Molecular Formula | C₉H₆BrN₃O | N/A |

| Molecular Weight | 252.07 g/mol | Use for stoichiometry calculations. |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or photolysis. |

| Solubility | DMSO, DMF (High); Water (Low) | Dissolve in organic solvent before aqueous dilution. |

| pKa (Calc) | ~14 (Amide N-H), ~3 (Naphthyridine N) | Sensitive to strong acids (protonation) and bases (deprotonation). |

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis with analogous halogenated naphthyridines dictates the following precautionary classifications.

Primary Hazards

-

Acute Toxicity (Oral/Inhalation): Category 4 (H302+H332). Naphthyridine cores can exhibit biological activity affecting the CNS or metabolic pathways.[1]

-

Skin/Eye Irritation: Category 2 (H315/H319). The basic nitrogen atoms and the amide functionality can cause contact dermatitis and severe eye irritation.

-

STOT-SE (Respiratory): Category 3 (H335). Dust inhalation is a primary risk vector during weighing.

The "Silent" Hazard: Sensitization

Halogenated heteroaromatics are potential sensitizers. Repeated exposure, even at sub-irritant levels, may trigger an immune response. Protocol: Treat as a potential sensitizer; zero skin contact is the mandatory standard.

Stability & Reactivity: The Degradation Pathways

Understanding how this molecule breaks down is critical for storage and experimental reproducibility.

Hydrolysis of the Amide

The C2-carboxamide is susceptible to hydrolysis under acidic or basic conditions, converting the molecule to 8-Bromo-1,6-naphthyridine-2-carboxylic acid (CAS 197507-55-4). This is a common "silent killer" of yield in medicinal chemistry.

-

Prevention: Avoid prolonged storage in protic solvents (MeOH, Water). Store solid in a desiccator.

Photolytic Debromination

The C-Br bond on the electron-deficient naphthyridine ring is labile to UV light, leading to radical formation and debromination.

-

Prevention: Amber glassware is mandatory for solution-phase storage.

Visualizing Reactivity & Stability

The following diagram illustrates the stability logic and degradation pathways.

Figure 1: Stability and reactivity pathways. Red/Yellow paths indicate degradation risks; Green indicates synthetic utility.

Validated Handling Protocols

Storage Protocol (The "Cold-Dry" Standard)

To maintain >98% purity over 6+ months:

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

-

Atmosphere: Backfill with Argon or Nitrogen before sealing.

-

Temperature: -20°C (Long term) or 2-8°C (Active use).

-

Desiccation: Store the vial inside a secondary jar containing activated silica gel or Drierite.

The "Static-Free" Weighing Workflow

Naphthyridine powders are often electrostatic. This protocol minimizes aerosolization and loss.

Equipment:

-

Analytical Balance inside a Chemical Fume Hood.

-

Anti-static gun (Zerostat) or Ionizer bar.

-

Weighing paper (Glassine) or anti-static boat.

Step-by-Step:

-

Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid (accelerating hydrolysis).

-

De-static: Discharge the weighing boat and the spatula with the anti-static gun.

-

Transfer: Transfer solid gently. If the powder "flies," stop and use an ionizer.

-

Clean: Wipe the balance area with a wet tissue (solvent-dampened) immediately after use to capture invisible dust.

Solubilization Strategy

-

Preferred Solvents: DMSO (Anhydrous), DMF, DMAc.

-

Avoid: Alcohols (MeOH/EtOH) for stock solutions (transamidation or solvolysis risk over time).

-

Procedure: Add solvent to the solid. Sonicate for 30-60 seconds if necessary. Visual check: Solution should be clear. Turbidity implies hydrolysis (insoluble acid formation).

Emergency Response & Waste Disposal

Exposure Response

-

Eye Contact: Immediately flush with water for 15 minutes. Critical: Lift eyelids. The basicity of the naphthyridine ring can cause corneal damage.

-

Skin Contact: Wash with soap and water.[2] Do not use ethanol or DMSO to wash skin; these solvents act as permeation enhancers, driving the compound deeper into the dermis.

-

Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).

Waste Disposal Logic

Do not dispose of down the drain.

-

Solid Waste: Pack in a sealed container labeled "Toxic Organic Solid."

-

Liquid Waste: Segregate into "Halogenated Organic Waste" streams. The bromine content requires high-temperature incineration protocols to prevent dioxin formation during disposal.

Decision Logic for Spills

Figure 2: Decision logic for spill containment and cleanup.

References

-

Reagent Database. (2025). 8-BROMO-[1,6]NAPHTHYRIDINE-2-CARBOXYLIC ACID AMIDE (CAS 875514-62-8).[3] Retrieved from [Link]

-

Mendez-Alvarez, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Molecules. (Context on reactivity and biological activity of the scaffold). Retrieved from [Link]

-

Temple University EHRS. (2025). Halogenated Solvents and Organic Waste Management Guidelines. Retrieved from [Link]

Sources

Methodological & Application

analytical techniques for characterizing 8-Bromo-1,6-naphthyridine-2-carboxamide

An Application Guide for the Analytical Characterization of 8-Bromo-1,6-naphthyridine-2-carboxamide

Abstract: This document provides a detailed guide to the essential analytical techniques for the structural confirmation, purity assessment, and comprehensive characterization of 8-Bromo-1,6-naphthyridine-2-carboxamide. As a member of the naphthyridine class of heterocyclic compounds—a privileged scaffold in modern medicinal chemistry—rigorous analytical verification is paramount for its application in research and drug development.[1][2] This guide moves beyond rote protocols to explain the underlying scientific principles behind methodological choices, ensuring that researchers can adapt and troubleshoot these techniques effectively. Protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented in detail, supplemented by discussions on other relevant techniques.

Introduction: The Significance of Naphthyridine Scaffolds

The 1,6-naphthyridine core is a key structural motif found in numerous biologically active compounds.[2] Derivatives have been investigated for a wide array of therapeutic applications, including as antiviral agents and as inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[3][4][5] Given that subtle changes in structure, purity, or isomeric composition can drastically alter biological activity and toxicological profiles, a robust and multi-faceted analytical characterization is not merely a formality but a foundational requirement for generating reliable and reproducible scientific data.

This guide provides the experimental framework for confirming the identity, purity, and structural integrity of 8-Bromo-1,6-naphthyridine-2-carboxamide (Molecular Formula: C₉H₆BrN₃O, Molecular Weight: 252.07 g/mol ).[6]

The Integrated Analytical Workflow

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the molecule.

Caption: Integrated workflow for the complete analytical characterization of the target compound.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of a synthesized compound and for quantifying it against a reference standard. For a moderately polar molecule like 8-Bromo-1,6-naphthyridine-2-carboxamide, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[1]

Expertise & Causality: Why RP-HPLC?

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase.[7] Our target molecule, with its aromatic rings, is sufficiently non-polar to be retained on a C18 column, while the carboxamide and nitrogen atoms provide enough polarity to allow for elution with a standard water/acetonitrile gradient. This technique is ideal for separating the target compound from more polar starting materials or less polar byproducts. The inclusion of an acid modifier (like formic acid or TFA) in the mobile phase is critical; it protonates basic sites (the naphthyridine nitrogens), leading to sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanols on the stationary phase.

Experimental Protocol: RP-HPLC Purity Assessment

Objective: To determine the purity of 8-Bromo-1,6-naphthyridine-2-carboxamide using a gradient RP-HPLC method with UV detection.

Instrumentation & Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Sample Diluent: 50:50 Acetonitrile/Water.

-

Sample Preparation: Prepare a stock solution of the compound in DMSO (~10 mg/mL) and dilute to a final concentration of ~0.1 mg/mL in the sample diluent. Filter through a 0.22 µm syringe filter.

Method Parameters:

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule separation based on hydrophobicity.[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component. Formic acid improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection λ | 254 nm (or scan 220-400 nm) | Naphthyridines strongly absorb UV light; 254 nm is a good starting point.[8] |

| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |

| Gradient | 5% to 95% B over 15 min | A broad gradient is effective for initial screening of unknown impurities. |

Step-by-Step Protocol:

-

System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject the sample diluent to ensure no system peaks interfere with the analysis.

-

Sample Injection: Inject the prepared sample.

-

Data Acquisition: Run the gradient method and record the chromatogram.

-

Data Analysis: Integrate all peaks. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Trustworthiness - System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of the target compound. When coupled with HPLC (LC-MS), it provides purity information and mass confirmation in a single run.

Expertise & Causality: Why ESI-MS?

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and semi-polar molecules like our target compound. It typically generates protonated molecular ions [M+H]⁺ in positive ion mode. This is highly efficient for molecules containing basic nitrogen atoms, such as the naphthyridine ring system. The resulting mass spectrum provides a clear signal corresponding to the expected molecular weight, confirming the compound's identity. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms the connectivity of the molecule.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for 8-Bromo-1,6-naphthyridine-2-carboxamide.

Caption: A typical workflow for LC-MS based identity confirmation and structural analysis.

Instrumentation:

-

An LC-MS system, preferably with a quadrupole or ion trap analyzer capable of MS/MS.

-

Use the same HPLC method as described in Section 3.2.

MS Parameters (Positive Ion Mode):

| Parameter | Typical Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Scan Range (MS1) | m/z 100 - 500 |

| Collision Energy (MS2) | 15-30 eV (Ramped) |

Expected Results & Interpretation:

-

Molecular Ion: The primary signal in the full scan (MS1) spectrum should be the protonated molecular ion [M+H]⁺. Given the presence of bromine, this will appear as a characteristic doublet of peaks with roughly equal intensity, separated by ~2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Expected m/z for C₉H₆⁷⁹BrN₃O + H⁺ = 251.98

-

Expected m/z for C₉H₆⁸¹BrN₃O + H⁺ = 253.98

-

-

Fragmentation (MS2): The fragmentation spectrum can reveal key structural features. Common fragmentation pathways for bromo-substituted heterocyclic compounds include the loss of Br• (a radical) or HBr.[9][10] Loss of the carboxamide group (-CONH₂) is also plausible.

NMR Spectroscopy for Unambiguous Structure Elucidation

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, allowing for unambiguous confirmation of the isomeric structure.

Expertise & Causality: Why ¹H and ¹³C NMR?

-